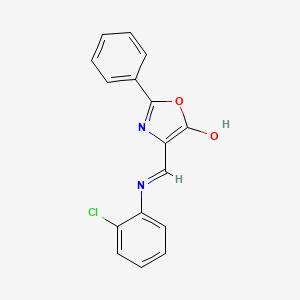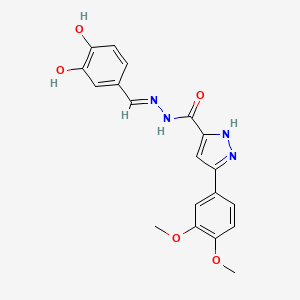![molecular formula C21H28N2O2 B11665427 N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11665427.png)
N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-1-(4-hexylphényl)éthylidène]-2,5-diméthyl-3-furohydrazide est un composé chimique qui appartient à la classe des hydrazides. Ce composé est caractérisé par la présence d'un cycle furane, d'un groupe hexylphényle et d'un groupe fonctionnel hydrazide.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la N'-[(E)-1-(4-hexylphényl)éthylidène]-2,5-diméthyl-3-furohydrazide implique généralement la condensation de l'hydrazide de l'acide 2,5-diméthyl-3-furoïque avec le 4-hexylbenzaldéhyde en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement des conditions réactionnelles similaires à celles utilisées en synthèse de laboratoire, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La N'-[(E)-1-(4-hexylphényl)éthylidène]-2,5-diméthyl-3-furohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : La réduction peut conduire à la formation de dérivés d'hydrazine.
Substitution : Le cycle furane et le groupe hydrazide peuvent participer à des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes de furane, tandis que la réduction peut produire des dérivés d'hydrazine.
Applications de recherche scientifique
La N'-[(E)-1-(4-hexylphényl)éthylidène]-2,5-diméthyl-3-furohydrazide a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme unité de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-1-(4-hexylphényl)éthylidène]-2,5-diméthyl-3-furohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazide peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, inhibant potentiellement leur activité. Le cycle furane et le groupe hexylphényle peuvent également contribuer à l'activité biologique globale du composé en interagissant avec des régions hydrophobes des molécules cibles.
Applications De Recherche Scientifique
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and hexylphenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-1-(4-hydroxyphényl)éthylidène]-2,5-diméthyl-3-furohydrazide
- N'-[(E)-1-(4-méthoxyphényl)éthylidène]-2,5-diméthyl-3-furohydrazide
- N'-[(E)-1-(4-méthylphényl)éthylidène]-2,5-diméthyl-3-furohydrazide
Unicité
La N'-[(E)-1-(4-hexylphényl)éthylidène]-2,5-diméthyl-3-furohydrazide est unique en raison de la présence du groupe hexyle, qui confère des propriétés hydrophobes distinctes. Cette caractéristique structurale peut influencer la solubilité, la réactivité et l'interaction du composé avec les cibles biologiques, ce qui en fait une molécule précieuse pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C21H28N2O2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-5-6-7-8-9-18-10-12-19(13-11-18)16(3)22-23-21(24)20-14-15(2)25-17(20)4/h10-14H,5-9H2,1-4H3,(H,23,24)/b22-16+ |
Clé InChI |
CGBRAFGKBSJDRR-CJLVFECKSA-N |
SMILES isomérique |
CCCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC(=C2)C)C)/C |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
![(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11665348.png)

![(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B11665357.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)

![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665368.png)

![N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11665392.png)
![9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)

